molecular formula C14H27BO2 B12441146 4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane

Cat. No.: B12441146
M. Wt: 238.18 g/mol
InChI Key: KQTOSGTXAFJZSJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane is an organic boron compound that belongs to the class of dioxaborolanes. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and an octenyl group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the hydroboration of alkenes using pinacolborane, followed by oxidation to form the desired dioxaborolane compound . The reaction conditions often require the presence of a transition metal catalyst, such as palladium or copper, to facilitate the formation of the boron-carbon bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through the interaction of the boron atom with electrophilic or nucleophilic species. The dioxaborolane ring provides stability to the boron atom, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Biological Activity

4,4,5,5-Tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane (CAS No. 83947-55-1) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H27BO2, with a molecular weight of approximately 238.17 g/mol . Its structure includes a dioxaborolane ring which is known to participate in various chemical reactions due to the presence of boron.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its role as a boronic acid derivative. Boron-containing compounds are known for their diverse biological activities including anti-cancer, anti-inflammatory, and antibacterial effects.

Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For example:

  • Mechanism : The compound may induce cell cycle arrest and apoptosis by inhibiting specific signaling pathways involved in cell proliferation .
  • Case Study : In vitro studies have shown that similar boronic acid derivatives exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Antibacterial Activity

Boronic acids have also been studied for their antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes:

  • Mechanism : They can interfere with bacterial cell wall synthesis and inhibit essential enzymatic functions.
  • Case Study : A study demonstrated that certain boronic acids displayed significant activity against Gram-negative bacteria by disrupting their outer membrane permeability .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

Structural FeatureEffect on Activity
Presence of BoronEssential for enzyme inhibition
Dioxaborolane RingStabilizes interaction with target enzymes
Alkene GroupEnhances lipophilicity and membrane penetration

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The lipophilic nature due to the octenyl group may enhance absorption across biological membranes.
  • Metabolism : Studies on related compounds suggest that metabolic stability may vary; thus further investigation into its pharmacokinetics is warranted.

Toxicological assessments indicate that while boronic acids generally have low toxicity profiles, specific studies are needed to evaluate the safety of this compound in vivo.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTOSGTXAFJZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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